Cas no 90843-62-2 (6-Hydroxy-5-methoxy-1-indanone)

6-Hydroxy-5-methoxy-1-indanone structure
90843-62-2 structure
Produktname:6-Hydroxy-5-methoxy-1-indanone
CAS-Nr.:90843-62-2
MF:C10H10O3
MW:178.184603214264
MDL:MFCD08694213
CID:808161
PubChem ID:233148

6-Hydroxy-5-methoxy-1-indanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Inden-1-one,2,3-dihydro-6-hydroxy-5-methoxy-
    • 6-Hydroxy-5-methoxy-1-indanone
    • 6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
    • 5-methoxy-6-hydroxyindan-1-one
    • 6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
    • 6-Hydroxy-5-methoxy-indan-1-on
    • 6-hydroxy-5-methoxyindan-1-one
    • 6-hydroxy-5-methoxyindanone
    • 1-Indanone, 6-hydroxy-5-methoxy- (6CI, 7CI)
    • 2,3-Dihydro-6-hydroxy-5-methoxy-1H-inden-1-one (ACI)
    • NSC 31250
    • AS-60308
    • AKOS000279837
    • NSC31250
    • BDBM50386066
    • SCHEMBL662848
    • EN300-188996
    • SY126437
    • CS-0036171
    • NSC-31250
    • 6-hydroxy-5-methoxy-2,3-dihydro-inden-1-one
    • MFCD08694213
    • 90843-62-2
    • 6-Hydroxy-5-methoxy-indan-1-one
    • DTXSID30283405
    • CHEMBL2043047
    • FEUMSMHGLKFCLZ-UHFFFAOYSA-N
    • Z1198181226
    • 1H-Inden-1-one, 2,3-dihydro-6-hydroxy-5-methoxy-
    • MDL: MFCD08694213
    • Inchi: 1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
    • InChI-Schlüssel: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
    • Lächelt: O=C1CCC2C1=CC(=C(C=2)OC)O

Berechnete Eigenschaften

  • Genaue Masse: 178.06300
  • Monoisotopenmasse: 178.063
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 214
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5A^2
  • XLogP3: 1.3

Experimentelle Eigenschaften

  • Dichte: 1.296
  • Siedepunkt: 378.7°Cat760mmHg
  • Flammpunkt: 157.3°C
  • Brechungsindex: 1.601
  • PSA: 46.53000
  • LogP: 1.52970

6-Hydroxy-5-methoxy-1-indanone Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
H946329-50mg
6-Hydroxy-5-methoxy-1-indanone
90843-62-2
50mg
$173.00 2023-05-18
Alichem
A079001122-1g
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
1g
$660.54 2023-08-31
Aaron
AR00GXV6-100mg
6-Hydroxy-5-Methoxy-1-Indanone
90843-62-2 95%
100mg
$180.00 2025-01-24
A2B Chem LLC
AH89286-2g
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
2g
$976.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-250mg
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
250mg
¥4633.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-1g
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
1g
¥10800.00 2024-04-25
Enamine
EN300-188996-10g
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95%
10g
$2201.0 2023-09-18
Enamine
EN300-188996-5g
6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95%
5g
$1200.0 2023-09-18
A2B Chem LLC
AH89286-5g
6-Hydroxy-5-methoxy-1-indanone
90843-62-2 95%
5g
$1562.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106811-2.5g
6-Hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
90843-62-2 95+%
2.5g
¥17640.00 2024-04-25

6-Hydroxy-5-methoxy-1-indanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrofluoric acid
Referenz
Physiologically active indanamines. II. Compounds substituted in the aromatic ring
Heinzelmann, R. V.; Kolloff, H. G.; Hunter, James H., Journal of the American Chemical Society, 1948, 70, 1386-90

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C
Referenz
Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease
Huang, Ling; Miao, Hui; Sun, Yang; Meng, Fanchao; Li, Xingshu, European Journal of Medicinal Chemistry, 2014, 87, 429-439

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ,  Thionyl chloride Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
The influence of alkyl chain substitution pattern on the two- and three-dimensional self-assembly of truxenone discogens
Ruan, Peng; Xiao, Bo; Ni, Hai-Liang; Hu, Ping; Wang, Bi-Qin; et al, Liquid Crystals, 2014, 41(8), 1152-1161

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  40 °C
1.2 Reagents: Methanesulfonic anhydride ;  120 °C
Referenz
Synthesis, biological evaluation and mechanism study of a class of benzylideneindanone derivatives as novel anticancer agents
Hu, Jinhui; Yan, Jun; Chen, Jie; Pang, Yanqing; Huang, Ling; et al, MedChemComm, 2015, 6(7), 1318-1327

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C; 120 °C → rt; 5 min, cooled
Referenz
Combining chalcones with donepezil to inhibit both cholinesterases and Aβ fibril assembly
Chandrika, Nishad Thamban; Fosso, Marina Y.; Tsodikov, Oleg V.; Levine, Harry III; Garneau-Tsodikova, Sylvie, Molecules, 2020, 25(1),

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ;  1 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  5 min, cooled
Referenz
Multifunctional donepezil analogues as cholinesterase and BACE1 inhibitors
Green, Keith D.; Fosso, Marina Y.; Garneau-Tsodikova, Sylvie, Molecules, 2018, 23(12), 3252/1-3252/22

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Methanesulfonic acid ;  1 h, 120 °C
Referenz
Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents
Meng, Fan-Chao; Mao, Fei; Shan, Wen-Jun; Qin, Fangfei; Huang, Ling; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(13), 4462-4466

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Carbon disulfide ,  Aluminum chloride ;  rt
Referenz
Kinetics-Driven Drug Design Strategy for Next-Generation Acetylcholinesterase Inhibitors to Clinical Candidate
Zhou, Yu ; Fu, Yan; Yin, Wanchao; Li, Jian; Wang, Wei; et al, Journal of Medicinal Chemistry, 2021, 64(4), 1844-1855

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  3 h, reflux
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  reflux; 3 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, reflux
Referenz
Truxene discotic liquid crystals with two different ring substituents: synthesis, mesomorphism and high charged carrier mobility
Ni, Hai-Liang; Monobe, Hirosato; Hu, Ping; Wang, Bi-Qin; Shimizu, Yo; et al, Liquid Crystals, 2013, 40(3), 411-420

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referenz
Effect of methoxy groups on liquid crystalline and self-assembling properties of 2,7,12-tris(methoxy)-3,8,13-tris(alkoxy)-5,10,15-truxenones
Xu, Hong-Tian; Xia, Xue; Yu, Wen-Hao; Feng, Chun ; Xiang, Shi-Kai; et al, Liquid Crystals, 2021, 48(1), 111-120

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  55 °C
Referenz
Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: Improving oral bioavailability
Tong, Yunsong; Przytulinska, Magdalena; Tao, Zhi-Fu; Bouska, Jennifer; Stewart, Kent D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5665-5670

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide ;  3 h, 55 °C
Referenz
Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease
Huang, Ling; Lu, Chuanjun; Sun, Yang; Mao, Fei; Luo, Zonghua; et al, Journal of Medicinal Chemistry, 2012, 55(19), 8483-8492

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: L-Proline Solvents: Acetic acid ;  24 h, 120 °C
Referenz
A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde
He, Guoxue; Ma, Jinyu; Zhou, Jianhui; Li, Chunpu; Liu, Hong; et al, Green Chemistry, 2021, 23(2), 1036-1040

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Lithium carbonate (Li2CO3) Solvents: Dimethylformamide
Referenz
Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors
Tao, Zhi-Fu; Li, Gaoquan; Tong, Yunsong; Chen, Zehan; Merta, Philip; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(15), 4308-4315

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ;  rt → 90 °C
Referenz
Design, synthesis, biological evaluation and structural characterization of novel GEBR library PDE4D inhibitors
Brullo, Chiara; Rapetti, Federica ; Abbate, Sara ; Prosdocimi, Tommaso; Torretta, Archimede ; et al, European Journal of Medicinal Chemistry, 2021, 223,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  0 °C; 24 h, rt
1.2 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 3 h, < 15 °C
Referenz
Synthesis and mesomorphism of ether-ester mixed tail C3-symmetrical truxene discotic liquid crystals
Li, Li-Li; Hu, Ping; Wang, Bi-Qin; Yu, Wen-Hao; Shimizu, Yo; et al, Liquid Crystals, 2010, 37(5), 499-506

6-Hydroxy-5-methoxy-1-indanone Raw materials

6-Hydroxy-5-methoxy-1-indanone Preparation Products

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